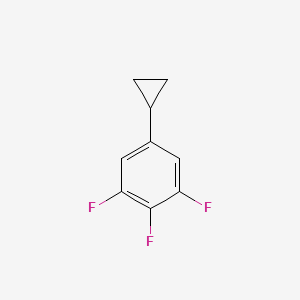
5-Cyclopropyl-1,2,3-trifluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropyl-1,2,3-trifluorobenzene is an organic compound that features a benzene ring substituted with three fluorine atoms and a cyclopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-1,2,3-trifluorobenzene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and the concentration of reactants .
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopropyl-1,2,3-trifluorobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The fluorine atoms in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic aromatic substitution reactions typically require strong nucleophiles like sodium methoxide or potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl-trifluorobenzoic acid, while substitution reactions can produce a variety of substituted benzene derivatives .
Aplicaciones Científicas De Investigación
5-Cyclopropyl-1,2,3-trifluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of materials with specific properties, such as high thermal stability and resistance to degradation .
Mecanismo De Acción
The mechanism by which 5-Cyclopropyl-1,2,3-trifluorobenzene exerts its effects involves interactions with molecular targets and pathways. The cyclopropyl group and fluorine atoms contribute to the compound’s reactivity and ability to form stable complexes with other molecules. These interactions can influence various biochemical pathways, making the compound useful in studying enzyme mechanisms and receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Trifluorobenzene: Lacks the cyclopropyl group, making it less sterically hindered.
1,3,5-Trifluorobenzene: Different substitution pattern on the benzene ring.
5-Bromo-1,2,3-trifluorobenzene: Contains a bromine atom instead of a cyclopropyl group.
Uniqueness
5-Cyclopropyl-1,2,3-trifluorobenzene is unique due to the presence of the cyclopropyl group, which introduces additional steric hindrance and alters the compound’s reactivity compared to other trifluorobenzene derivatives. This uniqueness makes it valuable for specific applications where steric effects play a crucial role .
Propiedades
Fórmula molecular |
C9H7F3 |
|---|---|
Peso molecular |
172.15 g/mol |
Nombre IUPAC |
5-cyclopropyl-1,2,3-trifluorobenzene |
InChI |
InChI=1S/C9H7F3/c10-7-3-6(5-1-2-5)4-8(11)9(7)12/h3-5H,1-2H2 |
Clave InChI |
GTQOUORUEDDAJU-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC(=C(C(=C2)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















